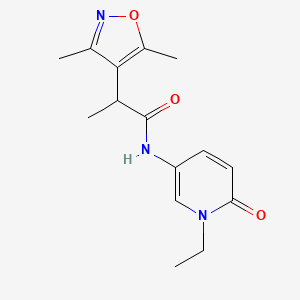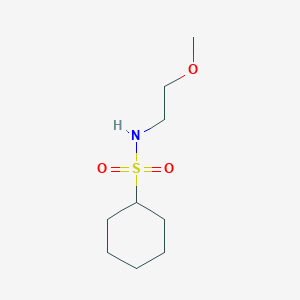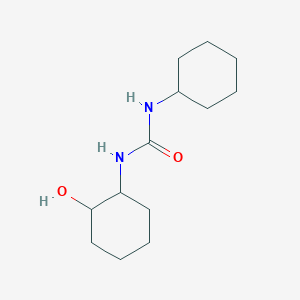![molecular formula C17H21N3O3S2 B7572451 N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(2-phenylethenesulfonamido)propanamide](/img/structure/B7572451.png)
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(2-phenylethenesulfonamido)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(2-phenylethenesulfonamido)propanamide, also known as MTEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in recent years due to its potential therapeutic applications in various neurological disorders.
Mechanism of Action
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(2-phenylethenesulfonamido)propanamide acts as a selective antagonist of the mGluR5 receptor, which is involved in regulating glutamate signaling in the brain. By blocking the activity of this receptor, N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(2-phenylethenesulfonamido)propanamide can modulate the release of neurotransmitters and improve synaptic plasticity, leading to improved cognitive function and behavior.
Biochemical and physiological effects:
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(2-phenylethenesulfonamido)propanamide has been shown to improve cognitive function and reduce anxiety in animal models of Fragile X syndrome, Parkinson's disease, and schizophrenia. Additionally, N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(2-phenylethenesulfonamido)propanamide has been shown to enhance social behavior and reduce repetitive behaviors in animal models of autism spectrum disorders.
Advantages and Limitations for Lab Experiments
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(2-phenylethenesulfonamido)propanamide has several advantages for lab experiments, including its selectivity for the mGluR5 receptor, its ability to penetrate the blood-brain barrier, and its favorable pharmacokinetic properties. However, N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(2-phenylethenesulfonamido)propanamide also has limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
Future research on N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(2-phenylethenesulfonamido)propanamide could focus on its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and traumatic brain injury. Additionally, research could explore the use of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(2-phenylethenesulfonamido)propanamide in combination with other drugs or therapies to enhance its therapeutic effects. Finally, further studies could investigate the potential side effects and toxicity of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(2-phenylethenesulfonamido)propanamide to better understand its safety profile.
Synthesis Methods
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(2-phenylethenesulfonamido)propanamide can be synthesized through a multistep process involving the reaction of 2-bromo-4-methylthiazole with ethylene diamine, followed by the reaction with 3-(2-phenylethenesulfonyl)aniline and propanoyl chloride. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(2-phenylethenesulfonamido)propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Fragile X syndrome, Parkinson's disease, and schizophrenia. Studies have shown that N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(2-phenylethenesulfonamido)propanamide can improve cognitive function, reduce anxiety, and enhance social behavior in animal models of these disorders.
properties
IUPAC Name |
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-14-13-24-17(20-14)8-10-18-16(21)7-11-19-25(22,23)12-9-15-5-3-2-4-6-15/h2-6,9,12-13,19H,7-8,10-11H2,1H3,(H,18,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKMCOFSANYFEZ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCNC(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)CCNC(=O)CCNS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(2-phenylethenesulfonamido)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]oxolan-2-one](/img/structure/B7572368.png)
![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-[(3,5-dimethoxyphenyl)methyl]ethanamine](/img/structure/B7572373.png)



![3-fluoro-4-nitro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B7572401.png)

![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]ethoxy]ethanol](/img/structure/B7572410.png)
![Methyl 2-[2-[(2-methoxy-2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B7572411.png)

![4-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-3-phenyl-1,2,4-oxadiazol-5-one](/img/structure/B7572429.png)


![[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-hydroxyphenyl)methanone](/img/structure/B7572463.png)